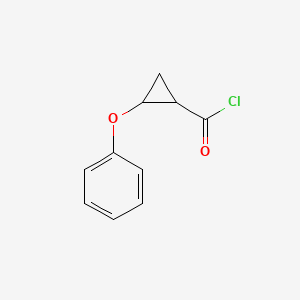
2-Phenoxycyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxycyclopropane-1-carbonyl chloride: is an organic compound that features a cyclopropane ring substituted with a phenoxy group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenoxycyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Phenoxycyclopropane-1-carboxylic acid+Thionyl chloride→2-Phenoxycyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The carbonyl chloride group in 2-Phenoxycyclopropane-1-carbonyl chloride is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 2-phenoxycyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2-phenoxycyclopropane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Phenoxycyclopropane-1-carboxylic acid.
Reduction: 2-Phenoxycyclopropane-1-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Phenoxycyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of cyclopropane-containing compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules through acylation reactions, potentially altering their biological activity and stability.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The primary mechanism of action for 2-Phenoxycyclopropane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenoxy group can also participate in electronic interactions, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-carbonyl chloride: Lacks the phenoxy group, making it less versatile in terms of electronic interactions.
2-Phenoxypropanoic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity.
Phenylcyclopropane: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness: 2-Phenoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the phenoxy group and the carbonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90797-97-0 |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
2-phenoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI-Schlüssel |
QULPVACMFCIEGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1OC2=CC=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




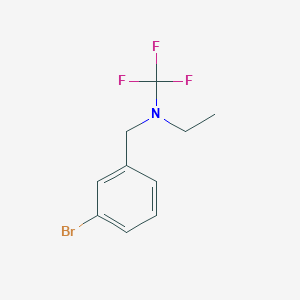
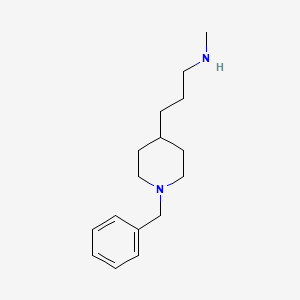
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
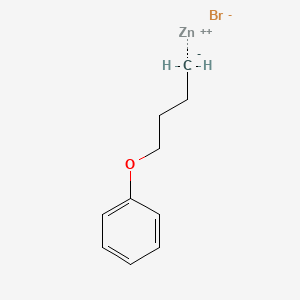

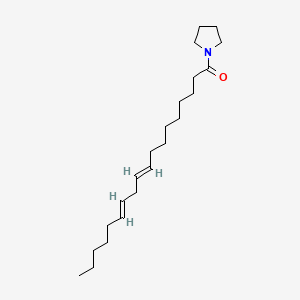
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
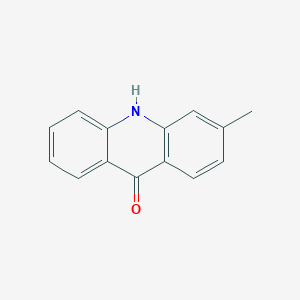
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
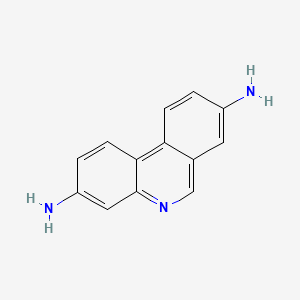
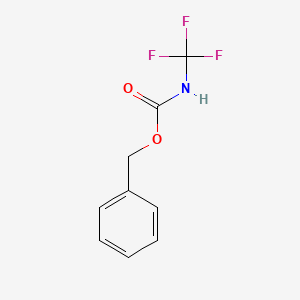
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
